3-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole
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Overview
Description
3-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a piperazine moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole typically involves multiple steps:
Formation of the Pyrimidine Ring: The starting material, 4-ethyl-5-fluoropyrimidine, can be synthesized from 4-ethyl-5-fluoro-6-hydroxypyrimidine through chlorination using thionyl chloride.
Piperazine Derivative Synthesis: The pyrimidine derivative is then reacted with piperazine under basic conditions to form the piperazine-substituted pyrimidine.
Sulfonylation: The piperazine derivative is sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Oxazole Ring Formation: The final step involves the cyclization of the sulfonylated intermediate with an appropriate oxazole precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the pyrimidine ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can target the fluoropyrimidine ring, potentially using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom on the pyrimidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets makes it useful in drug discovery and development.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: Used as a building block in the synthesis of bio-active compounds.
Piperazine Derivatives: Known for their wide range of biological activities, including antiviral and antipsychotic effects.
Uniqueness
What sets 3-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O3S/c1-2-12-13(15)14(17-10-16-12)19-4-6-20(7-5-19)24(21,22)9-11-3-8-23-18-11/h3,8,10H,2,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWRCDIGFJKWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)S(=O)(=O)CC3=NOC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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